[3-(Difluoromethoxy)cyclobutyl]methanamine
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Overview
Description
[3-(Difluoromethoxy)cyclobutyl]methanamine: is a chemical compound with the molecular formula C6H11F2NO and a molecular weight of 151.15 g/mol It is characterized by the presence of a cyclobutyl ring substituted with a difluoromethoxy group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Difluoromethoxy)cyclobutyl]methanamine typically involves the reaction of cyclobutyl derivatives with difluoromethoxy reagents under controlled conditions. One common method involves the use of difluoromethoxy chloride and cyclobutylamine in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: [3-(Difluoromethoxy)cyclobutyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amines and amides.
Scientific Research Applications
Chemistry: In chemistry, [3-(Difluoromethoxy)cyclobutyl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities. It may serve as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated as a candidate for drug development, particularly in the treatment of neurological disorders and infectious diseases .
Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science .
Mechanism of Action
The mechanism of action of [3-(Difluoromethoxy)cyclobutyl]methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. Additionally, it can interact with receptor proteins, altering signal transduction processes .
Comparison with Similar Compounds
- [3-(Methoxy)cyclobutyl]methanamine
- [3-(Trifluoromethoxy)cyclobutyl]methanamine
- [3-(Chloromethoxy)cyclobutyl]methanamine
Comparison: Compared to its analogs, [3-(Difluoromethoxy)cyclobutyl]methanamine exhibits unique properties due to the presence of the difluoromethoxy group. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications in medicinal chemistry and materials science. The difluoromethoxy group also imparts distinct electronic and steric effects, influencing the compound’s interaction with biological targets .
Properties
IUPAC Name |
[3-(difluoromethoxy)cyclobutyl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c7-6(8)10-5-1-4(2-5)3-9/h4-6H,1-3,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSVUKDWRPZUMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OC(F)F)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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